Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a hexahydrobenzothienopyrimidinone core substituted with an ethyl group at position 2. The structure includes a thioether-linked acetyl group bridging the pyrimidinone ring and a methyl benzoate moiety.
Properties
CAS No. |
618879-63-3 |
|---|---|
Molecular Formula |
C22H23N3O4S2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-25-20(27)18-15-6-4-5-7-16(15)31-19(18)24-22(25)30-12-17(26)23-14-10-8-13(9-11-14)21(28)29-2/h8-11H,3-7,12H2,1-2H3,(H,23,26) |
InChI Key |
ASKPVJCNRGLOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure. Common reagents include ethyl acetoacetate and thiourea, with catalysts such as p-toluenesulfonic acid.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol derivatives.
Acetylation: The acetyl group is added via an acetylation reaction, typically using acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves esterification to form the methyl ester, using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is structurally related to several derivatives with modifications in the pyrimidinone substituents, ester/amide groups, and aromatic rings. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Lipophilicity : The ethyl substituent in the target compound likely contributes to higher lipophilicity compared to methyl () or chlorophenyl () analogs. The 4-ethoxyphenyl substituent in further enhances hydrophobicity .
- Molecular Weight : Halogenated derivatives (e.g., ) exhibit higher molecular weights (~540 g/mol) due to chlorine substitution.
- Hydrogen Bonding: The benzamide group in increases hydrogen-bond acceptor capacity (7 vs.
Computational and Experimental Data
Research Findings and Limitations
- Synthetic Yields: highlights yields >70% for related pyrimidinone derivatives using cesium carbonate and DMF, suggesting feasible synthesis routes for the target compound .
- Data Gaps: No direct biological activity or pharmacokinetic data are available for the target compound.
Biological Activity
Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | Methyl 4-{[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate |
| InChI Key | KHETUBNIRIMHDZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies indicate potential antifungal and antibacterial properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the benzothieno-pyrimidine core structure. For instance:
- Antifungal Activity : Compounds similar to methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate have shown significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) reported as low as 2 μg/mL .
Case Studies
- Study on Antifungal Efficacy :
- Pharmacokinetic Studies :
Synthesis and Characterization
The synthesis of methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves multi-step organic reactions. Key steps include:
- Thionation of Thienopyrimidinones : Utilizing Lawesson's reagent to introduce sulfur into the structure.
- Acylation Reactions : The final product is obtained through acylation of the amine group with appropriate acylating agents .
Potential Applications
The biological activities observed suggest potential applications in:
- Antifungal Treatments : Development of new antifungal agents targeting resistant strains.
- Antibacterial Agents : Exploration of its efficacy against bacterial pathogens.
- Drug Development : As a lead compound for further modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
